

# Application Notes and Protocols for the Dissolution of LY2795050 for Injection

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: LY2795050

Cat. No.: B608718

[Get Quote](#)

These application notes are intended for researchers, scientists, and drug development professionals working with the selective kappa-opioid receptor (KOR) antagonist, **LY2795050**. Proper dissolution is critical for ensuring the bioavailability and efficacy of this compound in both in vitro and in vivo studies.

## Compound Information

- Compound Name: **LY2795050**
- Mechanism of Action: A potent and selective antagonist of the kappa-opioid receptor (KOR). [1][2][3] It has a high binding affinity for KOR with a  $K_i$  value of 0.72 nM.[1]
- Primary Research Area: Central nervous system disorders, including depression, anxiety, and substance abuse.[3]

## Solubility Data

**LY2795050** is sparingly soluble in aqueous solutions and requires specific solvent systems for complete dissolution, especially for preparing stock solutions and formulations for injection. The following table summarizes the solubility of **LY2795050** in various solvents and vehicle systems.

Solvent/Vehicle System	Maximum Concentration	Observations	Reference
Dimethyl Sulfoxide (DMSO)	50.0 mg/mL	-	[2]
Saline	1.0 mg/mL	Used for initial dissolution before further dilution for rodent studies.	[4][5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	Results in a clear solution.	[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL	Results in a clear solution.	[1]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	Results in a clear solution.	[1]

## Experimental Protocols for Dissolution for Injection

The choice of solvent system will depend on the specific experimental requirements, such as the desired concentration, route of administration, and tolerance of the animal model to the vehicle.

### Protocol 1: Saline-Based Formulation (for low concentrations)

This protocol is suitable for preparing low-concentration formulations of **LY2795050** for intravenous injection in rodents.[4][5]

Materials:

- **LY2795050** powder
- Sterile Saline (0.9% sodium chloride)

**Procedure:**

- Weigh the desired amount of **LY2795050**.
- Add a small volume of sterile saline to the powder to create a paste.
- Gradually add the remaining volume of saline while vortexing or sonicating until the compound is completely dissolved. For example, 1 mg of **LY2795050** can be dissolved in 1 mL of saline.[\[4\]](#)[\[5\]](#)
- If necessary, this initial solution can be further diluted to the final desired concentration using sterile saline.[\[4\]](#)[\[5\]](#)
- Visually inspect the solution to ensure it is clear and free of particulates before injection.

## Protocol 2: Co-Solvent Formulation (for higher concentrations)

This protocol is recommended for achieving higher concentrations of **LY2795050** suitable for various routes of administration.[\[1\]](#)

**Materials:**

- **LY2795050** powder
- Dimethyl Sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% sodium chloride)

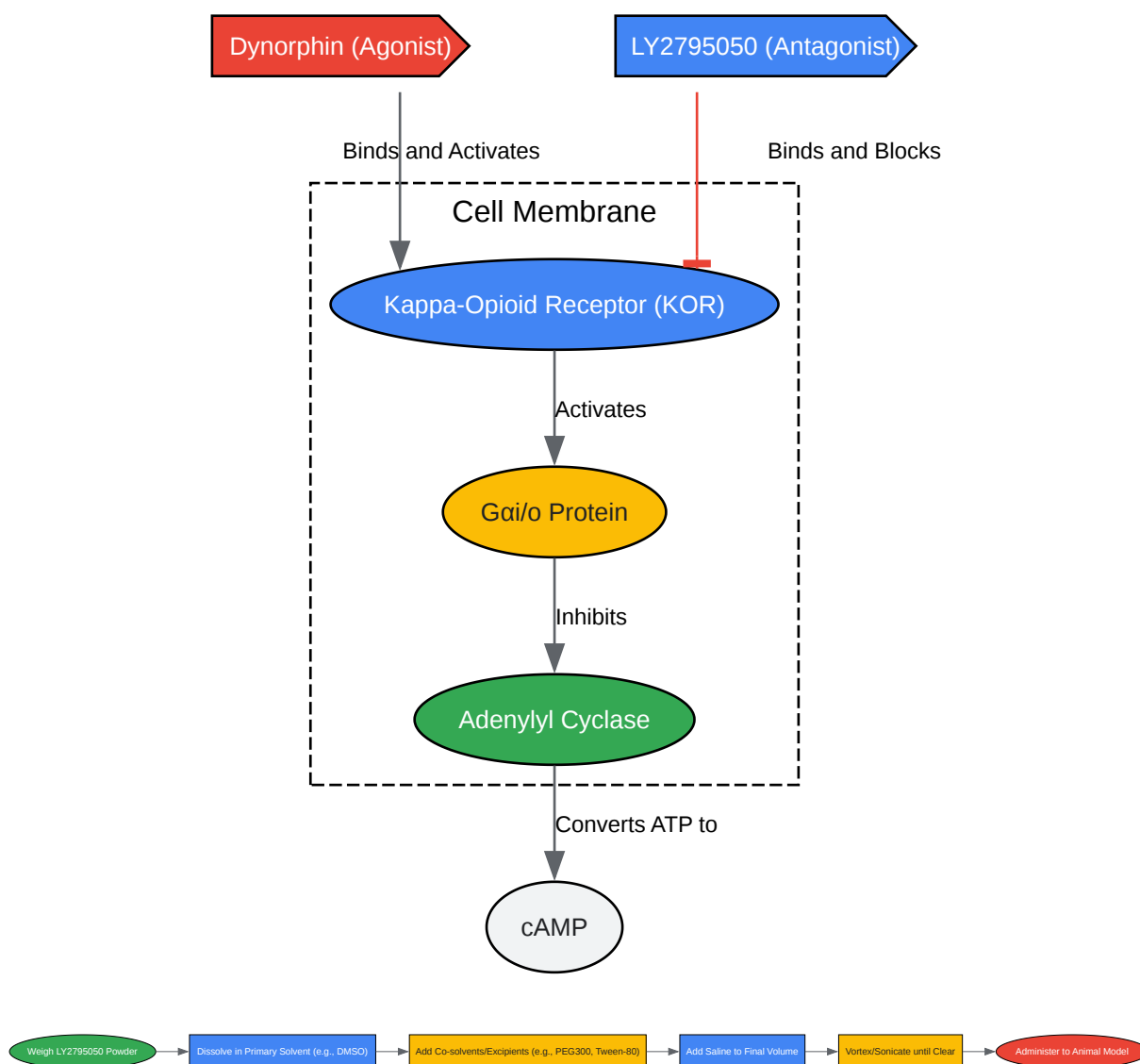
**Procedure:**

- Prepare a stock solution of **LY2795050** in DMSO. For example, to prepare a final solution of 2.5 mg/mL, a 25 mg/mL stock in DMSO can be used.[\[1\]](#)

- To prepare a 1 mL working solution, add 100  $\mu$ L of the 25 mg/mL DMSO stock solution to 400  $\mu$ L of PEG300.[1]
- Mix the DMSO and PEG300 solution thoroughly.
- Add 50  $\mu$ L of Tween-80 to the mixture and mix until a homogenous solution is formed.[1]
- Add 450  $\mu$ L of sterile saline to the mixture to reach the final volume of 1 mL.[1]
- Vortex the final solution until it is clear and fully dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

## Signaling Pathway and Experimental Workflow

**LY2795050** acts as an antagonist at the kappa-opioid receptor, which is a G-protein coupled receptor (GPCR). The following diagrams illustrate the mechanism of action and a general experimental workflow for preparing **LY2795050** for injection.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]
- 3. Synthesis and evaluation of <sup>11</sup>C-LY2795050 as a κ-opioid receptor antagonist radiotracer for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Synthesis and Evaluation of [<sup>11</sup>C]LY2795050 as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Dissolution of LY2795050 for Injection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608718#how-to-dissolve-ly2795050-for-injection]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)